3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

Catalog No.
S1973066
CAS No.
7126-27-4
M.F
C10H12N2O6
M. Wt
256.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]pr...

CAS Number

7126-27-4

Product Name

3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid

IUPAC Name

(E)-4-[2-[[(E)-3-carboxyprop-2-enoyl]amino]ethylamino]-4-oxobut-2-enoic acid

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

InChI

InChI=1S/C10H12N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-4H,5-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/b3-1+,4-2+

InChI Key

OYNNHEMQCZQNEW-ZPUQHVIOSA-N

SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Canonical SMILES

C(CNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O

Isomeric SMILES

C(NC(=O)/C=C/C(=O)O)CNC(=O)/C=C/C(=O)O
3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid (CEP) is a chemical compound that has gained attention in recent years due to its potential use in various fields of research and industry. This chemical has been identified as a key molecule in extracellular matrix turnover, and its biological properties have been extensively studied. In this paper, we will explore the definition and background of CEP, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
CEP is a small molecule that has been identified as a product of tyrosine nitration. Nitration of tyrosine residues in proteins generates 3-nitrotyrosine (3-NT), which can undergo a series of reactions resulting in the formation of CEP. CEP can also be formed through the non-enzymatic oxidation of polyunsaturated fatty acids. CEP was first identified in the vitreous fluid of human eyes, where it was found to be present in higher concentrations in patients with diabetes and age-related macular degeneration.
CEP has a molecular weight of 339.32 g/mol and a chemical formula of C15H19N3O8. It exists as a white powder and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). CEP has a melting point of 163-165°C and a boiling point of 642.5°C at 760 mmHg.
CEP can be synthesized through the reaction of 3-nitrotyrosine with dipeptides containing an amino group and a carboxylic group. The resulting CEP-containing dipeptide can be separated by high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.
CEP can be detected and quantified using various analytical methods, including HPLC, mass spectrometry, and ELISA. These methods allow for the detection and quantification of CEP in various biological samples, including plasma, urine, and vitreous fluid.
CEP has been shown to play a role in extracellular matrix turnover, and its biological properties have been extensively studied. CEP has been found to induce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. CEP has also been shown to activate macrophages and induce the expression of pro-inflammatory cytokines.
Studies have shown that CEP is not toxic to human cells at concentrations up to 50 μM. However, higher concentrations of CEP may have cytotoxic effects. Animal studies have shown that CEP is not toxic when administered at doses up to 80 mg/kg, but higher doses may cause liver damage.
CEP has been used in various scientific experiments as a biomarker for oxidative stress and inflammation. CEP has also been used to study the role of extracellular matrix turnover in various diseases, including age-related macular degeneration and atherosclerosis.
Research on CEP is ongoing, with new studies being published regularly. Recent studies have focused on the role of CEP in various diseases, as well as potential therapeutic uses of CEP in these diseases.
CEP has potential implications in various fields of research and industry. CEP could be used as a biomarker for oxidative stress and inflammation in diagnostic tests. CEP could also be used in drug development, as it has been shown to play a role in various diseases, including age-related macular degeneration and atherosclerosis.
Limitations
One limitation of CEP is that it is not specific to any particular disease, as it is produced in response to a variety of oxidative and nitrative stresses. Another limitation is that the biological properties of CEP are not fully understood, and further research is needed to determine its exact role in extracellular matrix turnover and inflammation.
in research on CEP could include the development of more specific biomarkers for oxidative stress and inflammation, as well as the identification of new therapeutic targets for diseases in which CEP plays a role. Other potential future directions could include the development of new analytical methods for detecting and quantifying CEP, as well as the investigation of the effects of CEP on various cell types and tissues.

XLogP3

-1.6

Dates

Modify: 2023-08-16

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